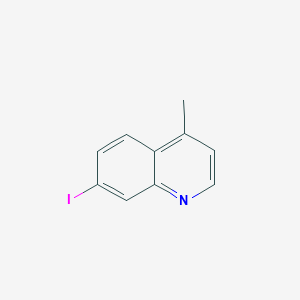![molecular formula C8H7ClN2 B13676199 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13676199.png)
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is an organohalide compound that consists of a pyridine core bearing a chloromethyl group. It is one of the isomeric chloromethylpyridines and is known for its role as an alkylating agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the chloromethylation of pyridine derivatives. One common method includes the reaction of 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate under light irradiation at temperatures between 60-65°C. The reaction is monitored using gas chromatography, and the product is obtained by distillation and subsequent reaction with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles such as amines, thiols, or phenols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with sodium azide yields 2-azidomethyl-1H-pyrrolo[2,3-b]pyridine, while reaction with primary amines produces corresponding amines .
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, leading to modifications that can affect cellular processes . This alkylation can result in the inhibition of DNA replication and transcription, making it a potential candidate for anticancer research .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethylpyridine: Another isomeric form with similar alkylating properties.
3-Chloromethylpyridine: Differing in the position of the chloromethyl group, affecting its reactivity and applications.
4-Chloromethylpyridine: Similar to 2-Chloromethylpyridine but with distinct chemical behavior due to the position of the chloromethyl group.
Uniqueness
2-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific structure, which allows for selective reactions and applications in various fields. Its ability to act as a precursor for complex heterocyclic compounds and its potential biological activities make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C8H7ClN2 |
|---|---|
Peso molecular |
166.61 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H,5H2,(H,10,11) |
Clave InChI |
JYECRWLMIVRIAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(NC(=C2)CCl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



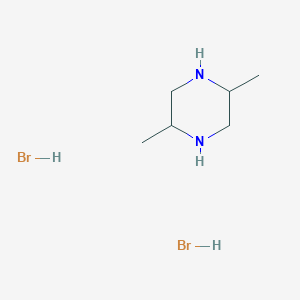

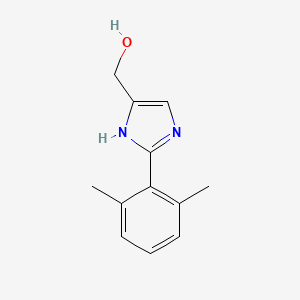

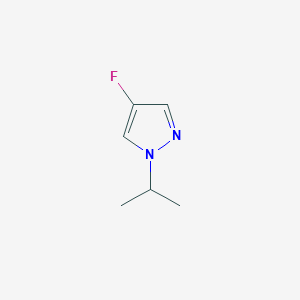
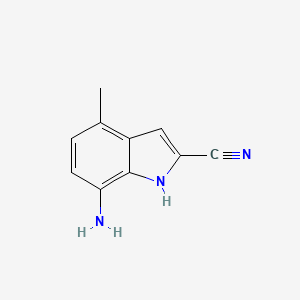
![Ethyl 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13676156.png)

![Ethyl 7-bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13676184.png)
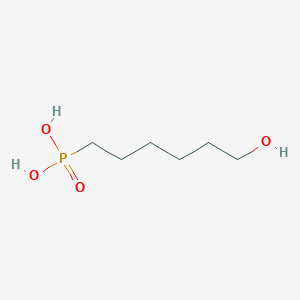
![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)
